molecular formula C11H12F3NO4S B15308102 6-methanesulfonyl-2,3-dihydro-1H-indole; trifluoroacetic acid

6-methanesulfonyl-2,3-dihydro-1H-indole; trifluoroacetic acid

Cat. No.: B15308102
M. Wt: 311.28 g/mol
InChI Key: LDUYAKWWXJBHNQ-UHFFFAOYSA-N
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Description

6-Methanesulfonyl-2,3-dihydro-1H-indole; trifluoroacetic acid is a compound that combines the structural features of an indole derivative with a trifluoroacetic acid moiety. Indole derivatives are significant in natural products and drugs due to their biological activities . This compound is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methanesulfonyl-2,3-dihydro-1H-indole typically involves the Fischer indole synthesis. This method uses methanesulfonic acid under reflux conditions in methanol to produce the indole derivative . The reaction conditions are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but with optimized reaction conditions for scalability. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

6-Methanesulfonyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions are typically mild to moderate temperatures and pressures to ensure the stability of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines .

Scientific Research Applications

6-Methanesulfonyl-2,3-dihydro-1H-indole; trifluoroacetic acid is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: As a potential therapeutic agent for various diseases due to its biological activity.

    Industry: In the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-methanesulfonyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives such as:

  • 6-Methanesulfonyl-1H-indole
  • 2,3-Dihydro-1H-indole-5-sulfonic acid
  • Trifluoroacetic acid derivatives

Uniqueness

6-Methanesulfonyl-2,3-dihydro-1H-indole; trifluoroacetic acid is unique due to its combination of an indole core with a methanesulfonyl group and a trifluoroacetic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C11H12F3NO4S

Molecular Weight

311.28 g/mol

IUPAC Name

6-methylsulfonyl-2,3-dihydro-1H-indole;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C9H11NO2S.C2HF3O2/c1-13(11,12)8-3-2-7-4-5-10-9(7)6-8;3-2(4,5)1(6)7/h2-3,6,10H,4-5H2,1H3;(H,6,7)

InChI Key

LDUYAKWWXJBHNQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC2=C(CCN2)C=C1.C(=O)(C(F)(F)F)O

Origin of Product

United States

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